2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-3-10-9(2)18-16(20-15(10)22)24-8-13-19-14(21-23-13)11-6-4-5-7-12(11)17/h4-7H,3,8H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIQXGGONKVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds are noted for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential for significant biological interactions due to the presence of both the oxadiazole and pyrimidinol moieties.
Structural Overview
The molecular formula for this compound is . Its structure includes:
- A bromophenyl group which enhances reactivity.
- An oxadiazole ring , known for its biological activity.
- A pyrimidinol core , contributing to its pharmacological properties.
Antimicrobial Properties
- Antibacterial Activity : Oxadiazole derivatives have been reported to exhibit activity against various bacterial strains. For instance, studies have shown that compounds similar to our target compound demonstrate promising results against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The oxadiazole ring is also associated with antifungal properties. Research indicates that certain substitutions on the oxadiazole can enhance antifungal efficacy against pathogens like Candida species .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. In a study involving carrageenan-induced paw edema in rats, several derivatives exhibited significant inhibition of inflammation, suggesting that our compound may also possess similar properties .
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |
|---|---|---|
| Control | - | 0.36 ± 0.28 |
| Indomethacin | 40 | 66.44 |
| Test Compound | 30 | 70.98 |
The biological activity of this compound likely involves several mechanisms:
- Non-covalent Interactions : The compound may interact with biological targets through hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .
Case Studies
- Synthesis and Characterization : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures .
- Pharmacological Evaluation : In vivo studies demonstrated that certain oxadiazole derivatives showed superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Comparison with Similar Compounds
Key Structural Differences
Physicochemical and Electronic Properties
- Ortho vs. Para Bromine Effects : The ortho-bromine in the target compound may increase steric hindrance, reducing solubility but enhancing halogen bonding in hydrophobic pockets compared to para-substituted analogues .
- Heterocycle Contributions: The 1,2,4-oxadiazole’s electron deficiency could enhance π-stacking with aromatic residues in enzymes, whereas tri-one or triazinoindole systems () may prioritize hydrogen bonding or charge-transfer interactions.
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Becke’s hybrid functionals () could model the electronic structure of the target compound, particularly the bromine’s inductive effects on the oxadiazole ring.
- Crystallographic Validation : SHELX software () and structure-validation protocols () are critical for confirming bond lengths and angles, especially in resolving steric clashes introduced by the ortho-bromophenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
